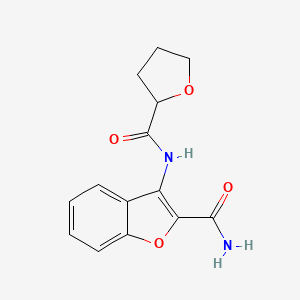

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide

説明

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. . The presence of both tetrahydrofuran and benzofuran moieties in this compound suggests it may exhibit unique chemical and biological properties.

特性

IUPAC Name |

3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c15-13(17)12-11(8-4-1-2-5-9(8)20-12)16-14(18)10-6-3-7-19-10/h1-2,4-5,10H,3,6-7H2,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLKZLDYTUGPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation reactions. The synthetic route typically involves the following steps :

8-Aminoquinoline Directed C–H Arylation: This step involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation Procedure: This is a one-pot, two-step process that proceeds via the intermediate N-acyl-Boc-carbamates, allowing for the diversification of the C3-arylated benzofuran products.

Given the high efficiency and modularity of this synthetic strategy, it is an attractive method for generating structurally diverse collections of benzofuran derivatives .

化学反応の分析

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

科学的研究の応用

Chemistry

The compound serves as a significant building block in the synthesis of diverse benzofuran derivatives. These derivatives are essential for small molecule screening campaigns aimed at discovering new therapeutic agents. The modularity of its synthesis allows researchers to tailor compounds for specific biological targets.

Biology

Benzofuran derivatives, including 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide, have demonstrated a range of biological activities:

- Antimicrobial Properties : Studies show that certain benzofurans exhibit selective toxicity against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with notable antimicrobial effects .

- Anticancer Activity : Research indicates that this compound can inhibit the growth of cancer cells. For example, derivatives have been shown to induce apoptosis in human leukemia cells and ovarian carcinoma cell lines, demonstrating significant cytotoxic effects .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for developing anticancer drugs. Specific studies have highlighted its effectiveness against non-small cell lung cancer cells .

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.

Industry Applications

The unique chemical properties of this compound make it valuable in industrial applications:

- Material Development : The compound can be utilized in creating new materials with specific properties tailored for various applications.

- Chemical Processes : Its reactivity profile allows it to serve as an intermediate in synthetic pathways for producing other valuable compounds.

Case Studies

- Anticancer Efficacy : A study evaluating various benzofuran derivatives found that several induced apoptosis in cancer cell lines. Specifically, compounds similar to this compound showed IC50 values indicating effective cytotoxicity against multiple cancer types .

- Antimicrobial Activity : Another study assessed the antimicrobial properties of benzofurans against a range of pathogens. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, reinforcing their potential use in treating infections .

作用機序

The mechanism of action of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

類似化合物との比較

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone and Dronedarone: Antiarrhythmic medications.

Vilazodone: An antidepressant.

The unique combination of tetrahydrofuran and benzofuran moieties in this compound may confer distinct chemical and biological properties compared to these similar compounds .

生物活性

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a benzofuran core, which is a common scaffold in many biologically active natural products. The synthesis of this compound typically involves C–H arylation and transamidation reactions, allowing for the introduction of diverse functional groups.

Synthesis Overview

- C–H Arylation : Utilizes palladium catalysis to install aryl substituents at the C3 position of the benzofuran.

- Transamidation : A one-pot process that allows for the diversification of products, yielding various benzofuran derivatives.

Anticancer Properties

Benzofuran derivatives, including this compound, have been studied for their anticancer properties. A review highlighted that certain benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines, such as K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM .

Case Study: Cytotoxic Activity

- Compound Tested : A bromomethyl-substituted benzofuran.

- Cell Lines : K562 (chronic myeloid leukemia) and HL60 (promyelocytic leukemia).

- Results : IC50 values of 5 μM (K562) and 0.1 μM (HL60), indicating potent anticancer activity without affecting normal cells .

Neuroprotective Effects

Research has also indicated that benzofuran derivatives possess neuroprotective and antioxidant properties. A study evaluated several derivatives for their ability to protect against NMDA-induced excitotoxicity in neuronal cells. Among these, specific compounds showed comparable efficacy to established NMDA antagonists like memantine .

Neuroprotective Findings

- Compounds Evaluated : Several substituted benzofurans.

- Mechanism : Scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.

- Key Compound : One derivative demonstrated significant neuroprotection at 30 μM concentration .

The mechanism of action for this compound involves interaction with specific molecular targets within cancer and neuronal pathways. The benzofuran core allows for versatile interactions, influencing various biological processes such as apoptosis in cancer cells and neuroprotection against excitotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of benzofuran derivatives. The presence of specific functional groups significantly influences their efficacy:

Q & A

Q. What analytical techniques assess compound stability during long-term storage?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting point shifts due to degradation).

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor purity via HPLC.

- Light Exposure Studies : UV-Vis spectroscopy tracks photodegradation of the benzofuran core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。